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1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

Catalog No.
S678899
CAS No.
7397-22-0
M.F
C15H11FO2
M. Wt
242.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-...

CAS Number

7397-22-0

Product Name

1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

IUPAC Name

(E)-1-(4-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

Molecular Formula

C15H11FO2

Molecular Weight

242.24 g/mol

InChI

InChI=1S/C15H11FO2/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(17)9-2-11/h1-10,17H/b10-3+

InChI Key

APSLSSPGSTXOJC-XCVCLJGOSA-N

SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F)O

1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one is an organic compound classified as a chalcone, which consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The compound has the molecular formula C₁₅H₁₁F O₂ and a molecular weight of 242.25 g/mol. The presence of a fluorine atom on one phenyl ring and a hydroxyl group on the other imparts unique chemical properties and potential biological activities to this compound, distinguishing it from other similar compounds.

Synthesis and Characterization:

1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, also known as (2E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, has been synthesized and characterized by various research groups. The most common methods involve aldol condensation reactions between different starting materials, followed by further manipulation.

Potential Biological Activities:

Studies suggest that 1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one may possess various biological activities, including:

  • Antioxidant properties: The molecule's structure suggests potential free radical scavenging activity, which could be beneficial in preventing oxidative stress-related diseases.
  • Anticancer properties: Some studies have reported potential anti-proliferative effects against cancer cell lines, warranting further investigation.
  • Anti-inflammatory properties: The compound's structure resembles known anti-inflammatory molecules, suggesting potential for further exploration in this area.
Due to its functional groups:

  • Oxidation: The compound can be oxidized to yield epoxides or other oxygenated derivatives.
  • Reduction: Reduction processes can convert the α,β-unsaturated carbonyl into saturated ketones or alcohols.
  • Substitution: The fluorine atom and hydroxyl group may engage in nucleophilic or electrophilic substitution reactions, affecting reactivity and selectivity in synthetic applications .

Research indicates that 1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one exhibits significant biological activities, including:

  • Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains.
  • Anticancer Activity: Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, making it a candidate for further drug development.
  • Anti-inflammatory Effects: Its structural characteristics may contribute to anti-inflammatory activities, although more research is needed to elucidate the mechanisms involved .

The synthesis of 1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction between 4-fluoroacetophenone and 4-hydroxybenzaldehyde. This reaction is generally carried out under basic conditions using sodium hydroxide or potassium hydroxide as catalysts in solvents such as ethanol or methanol at room temperature or slightly elevated temperatures. Purification of the product can be achieved through recrystallization or column chromatography .

Synthetic Route Overview

  • Reactants: 4-Fluoroacetophenone and 4-Hydroxybenzaldehyde.
  • Catalyst: Sodium hydroxide or potassium hydroxide.
  • Solvent: Ethanol or methanol.
  • Conditions: Room temperature or slightly elevated temperatures.

The compound has several notable applications across various fields:

  • Pharmaceutical Development: Investigated for its potential as an antimicrobial and anticancer agent.
  • Material Science: Used in the synthesis of novel materials due to its unique chemical properties.
  • Organic Synthesis: Serves as a building block for more complex organic molecules, facilitating the development of new compounds with tailored properties .

Interaction studies have demonstrated that 1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one can engage with various biological targets, including enzymes and receptors. Its α,β-unsaturated carbonyl system allows it to participate in Michael addition reactions with nucleophiles present in biomolecules, potentially leading to modifications in cellular pathways and biological responses .

Several compounds share structural similarities with 1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one. These include:

Compound NameStructureUnique Features
1-(4-Chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-oneC₁₅H₁₁ClO₂Contains chlorine instead of fluorine; potential differences in biological activity.
1-(4-Bromophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-oneC₁₅H₁₁BrO₂Bromine substitution may affect reactivity and stability compared to fluorine.
1-(4-Methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-oneC₁₅H₁₃O₃Methoxy group may alter electronic properties and solubility characteristics.

Uniqueness

The presence of the fluorine atom in 1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one enhances its lipophilicity and metabolic stability compared to its chloro, bromo, and methoxy analogs. This unique substitution pattern may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry .

XLogP3

2.8

Dates

Last modified: 08-15-2023

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